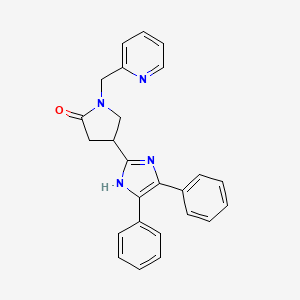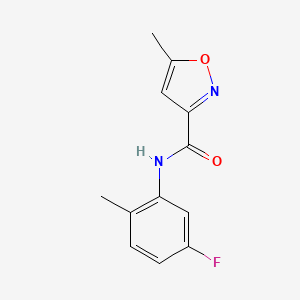![molecular formula C14H13ClN2O3S B6011863 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6011863.png)
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide, also known as Sulfasalazine, is a sulfonamide derivative drug used as an anti-inflammatory and immunosuppressant medication. It is primarily prescribed for the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. The compound is synthesized through a multi-step process and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins and other inflammatory mediators. It also inhibits the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes and other pro-inflammatory molecules. Additionally, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in patients with inflammatory bowel disease and rheumatoid arthritis. The compound has also been shown to have immunosuppressive effects, reducing the activity of immune cells such as T-cells and macrophages. Additionally, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee is a widely used compound in laboratory experiments due to its anti-inflammatory and immunosuppressive properties. It is relatively easy to synthesize and has a low toxicity profile, making it a safe choice for in vitro and in vivo studies. However, the compound has a number of limitations, including its poor solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee. One area of interest is the development of new analogs and derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanisms underlying 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee's anti-inflammatory and immunosuppressive effects, as well as its potential role in the treatment of other autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the final product, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine and requires careful control of reaction conditions to achieve a high yield.
Applications De Recherche Scientifique
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as modulate the activity of immune cells such as T-cells and macrophages. The compound has also been investigated for its potential use in the treatment of cancer, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
4-chloro-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(11-2-6-13(18)7-3-11)16-17-21(19,20)14-8-4-12(15)5-9-14/h2-9,17-18H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYRVUKXIYNEL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![2-[benzyl(methyl)amino]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-indanecarboxamide](/img/structure/B6011807.png)
![1-ethyl-4-(3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6011815.png)
![2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6011819.png)
![2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6011823.png)

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B6011837.png)
![4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6011845.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6011853.png)

![2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B6011866.png)
![2-[4-({methyl[(2-methylpyridin-4-yl)methyl]amino}methyl)phenyl]-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6011872.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)